molecular formula C8H8BrNO2 B3029578 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 71079-03-3

2-amino-2-(4-bromophenyl)acetic Acid

Cat. No.: B3029578
CAS No.: 71079-03-3
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of an amino group and a bromophenyl group attached to an acetic acid moiety. This compound is known for its crystalline solid form and is soluble in water, ethanol, and acetone, but poorly soluble in non-polar solvents like ether and petroleum ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-bromophenyl)acetic acid typically involves the following steps:

    Preparation of 4-bromophenol: This is achieved by reacting 4-bromophenyl ether with sodium hydroxide.

    Formation of 2-bromo-2-(4-bromophenyl)acetic acid: 4-bromophenol is then reacted with bromoacetic acid.

    Final Product: The resulting 2-bromo-2-(4-bromophenyl)acetic acid is treated with ammonia to yield this compound[][2].

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 2-amino-2-(4-hydroxyphenyl)acetic acid can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid
  • 2-Amino-2-(4-fluorophenyl)acetic acid
  • 2-Amino-2-(4-methylphenyl)acetic acid

Comparison:

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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